methyl 2-amino-3-cyclopentyloxy-4-methoxybenzoate
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Overview
Description
methyl 2-amino-3-cyclopentyloxy-4-methoxybenzoate is an organic compound with a complex structure that includes an amino group, a methoxy group, and a cyclopentyloxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-cyclopentyloxy-4-methoxybenzoate typically involves multiple steps. One common method starts with the preparation of the benzoate core, followed by the introduction of the amino, methoxy, and cyclopentyloxy groups through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include steps such as crystallization, filtration, and purification to achieve the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 2-amino-3-cyclopentyloxy-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzoate derivatives, while substitution reactions can produce a variety of substituted benzoates.
Scientific Research Applications
methyl 2-amino-3-cyclopentyloxy-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-amino-3-cyclopentyloxy-4-methoxybenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate derivatives with different substituents, such as:
- Methyl 2-amino-3-(cyclohexyloxy)-4-methoxybenzoate
- Methyl 2-amino-3-(cyclopropoxy)-4-methoxybenzoate
- Methyl 2-amino-3-(cyclobutyloxy)-4-methoxybenzoate
Uniqueness
methyl 2-amino-3-cyclopentyloxy-4-methoxybenzoate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
methyl 2-amino-3-cyclopentyloxy-4-methoxybenzoate |
InChI |
InChI=1S/C14H19NO4/c1-17-11-8-7-10(14(16)18-2)12(15)13(11)19-9-5-3-4-6-9/h7-9H,3-6,15H2,1-2H3 |
InChI Key |
UXLULUPADZBHCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)N)OC2CCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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